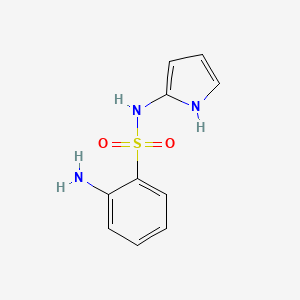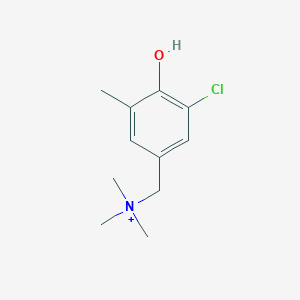
(3-Chloro-4-hydroxy-5-methylphenyl)-N,N,N-trimethylmethanaminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chloro-4-hydroxy-5-methylphenyl)-N,N,N-trimethylmethanaminium is a quaternary ammonium compound characterized by the presence of a chloro, hydroxy, and methyl group on a phenyl ring, along with a trimethylmethanaminium group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-hydroxy-5-methylphenyl)-N,N,N-trimethylmethanaminium typically involves the following steps:
Starting Material: The synthesis begins with 3-chloro-4-hydroxy-5-methylphenol.
Quaternization Reaction: The phenol derivative undergoes a quaternization reaction with trimethylamine in the presence of a suitable solvent, such as acetonitrile or ethanol, under reflux conditions.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield.
Optimization of Reaction Conditions: Optimization of temperature, pressure, and solvent systems to maximize efficiency and minimize waste.
Purification and Quality Control: Implementation of advanced purification techniques and rigorous quality control measures to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Chloro-4-hydroxy-5-methylphenyl)-N,N,N-trimethylmethanaminium can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3-chloro-4-oxo-5-methylphenyl-N,N,N-trimethylmethanaminium.
Reduction: Formation of 4-hydroxy-5-methylphenyl-N,N,N-trimethylmethanaminium.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(3-Chloro-4-hydroxy-5-methylphenyl)-N,N,N-trimethylmethanaminium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of (3-Chloro-4-hydroxy-5-methylphenyl)-N,N,N-trimethylmethanaminium involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quaternary ammonium group allows it to bind to negatively charged sites on proteins or cell membranes, potentially disrupting normal cellular functions. The chloro and hydroxy groups may also participate in hydrogen bonding and other interactions that enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Chloro-4-hydroxyphenyl)-N,N,N-trimethylmethanaminium: Lacks the methyl group on the phenyl ring.
(4-Hydroxy-5-methylphenyl)-N,N,N-trimethylmethanaminium: Lacks the chloro group on the phenyl ring.
(3-Chloro-5-methylphenyl)-N,N,N-trimethylmethanaminium: Lacks the hydroxy group on the phenyl ring.
Uniqueness
(3-Chloro-4-hydroxy-5-methylphenyl)-N,N,N-trimethylmethanaminium is unique due to the presence of all three functional groups (chloro, hydroxy, and methyl) on the phenyl ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
920509-11-1 |
|---|---|
Formule moléculaire |
C11H17ClNO+ |
Poids moléculaire |
214.71 g/mol |
Nom IUPAC |
(3-chloro-4-hydroxy-5-methylphenyl)methyl-trimethylazanium |
InChI |
InChI=1S/C11H16ClNO/c1-8-5-9(7-13(2,3)4)6-10(12)11(8)14/h5-6H,7H2,1-4H3/p+1 |
Clé InChI |
XWWBJMDIVTZUBA-UHFFFAOYSA-O |
SMILES canonique |
CC1=CC(=CC(=C1O)Cl)C[N+](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



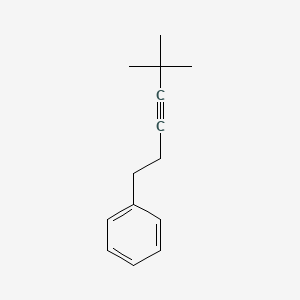
![Thiourea, [4-(1-piperidinyl)-3-(trifluoromethyl)phenyl]-](/img/structure/B14194801.png)
![N-[3-(3,4-Dichlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B14194809.png)
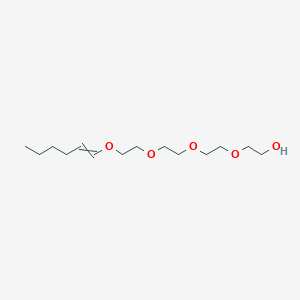
![2-Phenyl-1-[4-(3-phenylpropyl)piperazin-1-yl]butan-1-one](/img/structure/B14194823.png)
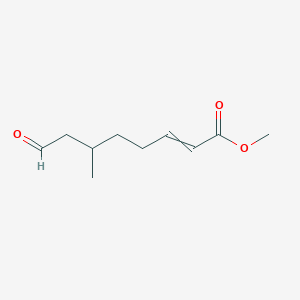
![1-[2-O-(2-Methoxyethyl)-beta-D-ribofuranosyl]-5-methyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B14194846.png)


![6,9-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14194862.png)

![1H-Indole, 3-[1-(2-furanyl)-2-nitropropyl]-](/img/structure/B14194868.png)
